CBP Bromodomain Binding Affinity vs. PF-CBP1 and I-CBP112
CREBBP-IN-9 demonstrates a dissociation constant (Kd) of 29 μM for the CREBBP bromodomain, placing it in a distinct affinity tier relative to other CBP inhibitors [1]. For procurement decisions, this moderate binding affinity positions CREBBP-IN-9 as appropriate for applications where sub-micromolar potency is not required or where a less potent comparator is needed to benchmark more advanced leads. This Kd value contrasts with PF-CBP1 (CBP IC50 = 125 nM) [2] and I-CBP112 (CBP Kd = 151 nM) [3], which exhibit approximately 200-fold and 190-fold higher apparent affinity, respectively.
| Evidence Dimension | CBP bromodomain binding affinity |
|---|---|
| Target Compound Data | Kd = 29 μM |
| Comparator Or Baseline | PF-CBP1 (IC50 = 125 nM); I-CBP112 (Kd = 151 nM) |
| Quantified Difference | CREBBP-IN-9 exhibits approximately 200-fold weaker apparent binding than PF-CBP1 and 190-fold weaker than I-CBP112 |
| Conditions | Biochemical binding assays (Kd/IC50); note differing assay formats across studies may affect direct quantitative comparisons |
Why This Matters
Procurement selection must account for whether experimental requirements demand nanomolar potency or permit micromolar-range affinity; CREBBP-IN-9 serves the latter niche and may function as a weaker-affinity control.
- [1] Adooq Bioscience. CREBBP-IN-9 Product Datasheet. Catalog No. A40588. View Source
- [2] Chekler EL, Pellegrino JA, Lanz TA, et al. Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chem Biol. 2015;22(12):1588-1596. View Source
- [3] Picaud S, Fedorov O, Thanasopoulou A, et al. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Res. 2015;75(23):5106-5119. View Source
